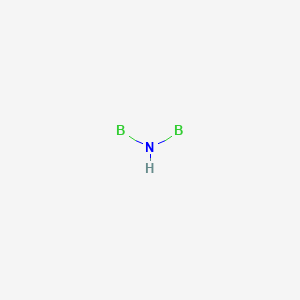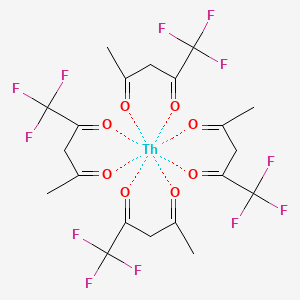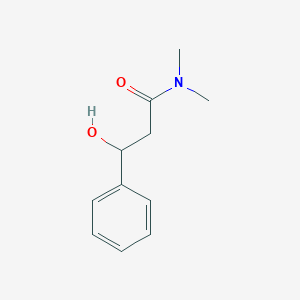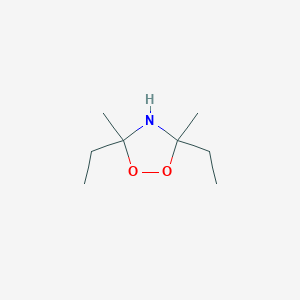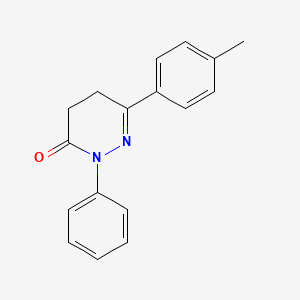
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with a 4-methylphenyl group at the 6-position and a phenyl group at the 2-position. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone N-oxides, while reduction can produce dihydropyridazinones. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Pyridazinone derivatives have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Dihydro-6-phenyl-3(2H)-pyridazinone
- 4,5-Dihydro-6-(4-chlorophenyl)-3(2H)-pyridazinone
- 4,5-Dihydro-6-(4-methoxyphenyl)-3(2H)-pyridazinone
Uniqueness
3(2H)-Pyridazinone, 4,5-dihydro-6-(4-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a 4-methylphenyl and a phenyl group on the pyridazinone ring can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
24734-45-0 |
|---|---|
Formule moléculaire |
C17H16N2O |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
6-(4-methylphenyl)-2-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C17H16N2O/c1-13-7-9-14(10-8-13)16-11-12-17(20)19(18-16)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
Clé InChI |
PUXYJPHAUBLUAY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C(=O)CC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



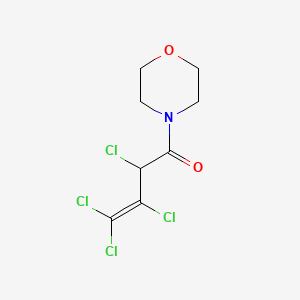
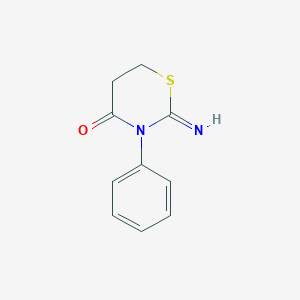
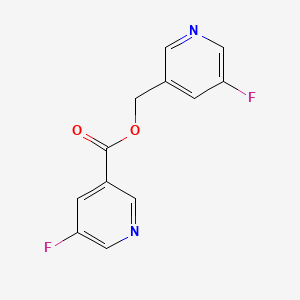
![2-[(4-Methoxy-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14708984.png)
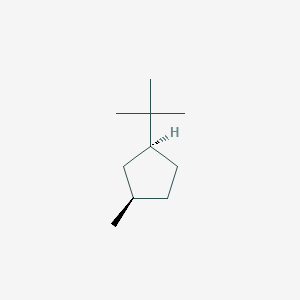


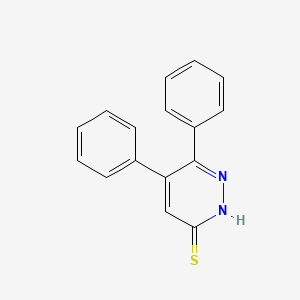
![2-[(4-Ethoxyphenyl)methylsulfanyl]ethanamine;hydrochloride](/img/structure/B14709014.png)
